molecular formula C10H12N2O4S B13417916 (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13417916
M. Wt: 256.28 g/mol
InChI Key: LKKFYNULQQYBOV-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of β-lactam antibiotics, specifically cephalosporins. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its structure includes a β-lactam ring, which is crucial for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure the stability of the β-lactam ring .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes to produce 7-ACA, followed by chemical modification to introduce the acetamido group. The fermentation process utilizes specific strains of microorganisms that can produce 7-ACA efficiently. The subsequent chemical steps are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The antibacterial activity of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-4-3-17-9-6(11-5(2)13)8(14)12(9)7(4)10(15)16/h6,9H,3H2,1-2H3,(H,11,13)(H,15,16)/t6-,9-/m1/s1

InChI Key

LKKFYNULQQYBOV-HZGVNTEJSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C)SC1)C(=O)O

Origin of Product

United States

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